molecular formula C13H18ClFN2O3 B2600342 3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride CAS No. 2059999-67-4

3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride

Cat. No.: B2600342
CAS No.: 2059999-67-4
M. Wt: 304.75
InChI Key: AZUMJZCGPNGFGO-UHFFFAOYSA-N
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Description

3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride is a chemical compound that features a fluorine atom, a morpholine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride typically involves multiple steps. One common approach is to start with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and the morpholine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the morpholine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride
  • 3-Chloro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride
  • 3-Fluoro-4-{[2-(piperidin-4-YL)ethyl]amino}benzoic acid hydrochloride

Uniqueness

3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-4-(2-morpholin-4-ylethylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3.ClH/c14-11-9-10(13(17)18)1-2-12(11)15-3-4-16-5-7-19-8-6-16;/h1-2,9,15H,3-8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUMJZCGPNGFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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